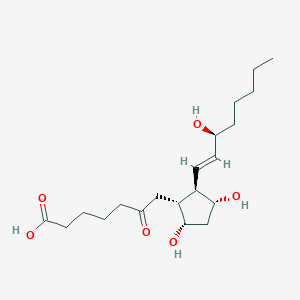
6-Keto-prostaglandin F1alpha
Descripción general
Descripción
6-Keto-prostaglandin F1alpha is the physiologically active and stable metabolite of prostaglandin GI2 (PGI2) and can be detected in very small amounts in all mammals . In human plasma, concentrations of less than 50 pg/ml are measured .
Synthesis Analysis
6-Keto-prostaglandin F1alpha is the inactive, non-enzymatic hydrolysis product of PGI2 . It serves as a useful marker of PGI2 biosynthesis in vivo . A study has shown that lysed aortic smooth muscle cells, when incubated with [14C] arachidonate, synthesized only one radioactive product, which was identified as 6-keto-PGF1alpha .Chemical Reactions Analysis
The formation of 6-keto-PGF1alpha from smooth muscle cell lysates was stimulated when human platelet extracts were added to the system, and further stimulation was observed when imidazole, a selective inhibitor of thromboxane synthesis, was added to this coupled system .Aplicaciones Científicas De Investigación
Cardiovascular Health Research
6-Keto-PGF1alpha is a stable metabolite of prostacyclin, which plays a crucial role in cardiovascular health. It acts as a vasodilator and inhibits platelet aggregation, making it significant in studying cardiovascular diseases such as hypertension and atherosclerosis .
Biomarker for Prostacyclin Production
In clinical research, 6-Keto-PGF1alpha serves as a biomarker for prostacyclin production. Its levels are measured to assess the endothelial function, especially in conditions like pulmonary hypertension and coronary artery disease .
Anti-inflammatory Studies
Due to its association with prostacyclin, 6-Keto-PGF1alpha is used in anti-inflammatory studies. It helps in understanding the inflammatory pathways and the role of eicosanoids in conditions like sepsis and allergic reactions .
Pharmacological Research
In pharmacology, 6-Keto-PGF1alpha is used to evaluate the efficacy of various drugs that target the prostacyclin pathway. This includes the development of anticoagulant therapies and medications for treating vascular disorders .
Immunology
6-Keto-PGF1alpha is involved in immunological research due to its effects on immune cell function. It is particularly relevant in studies of immune responses and the modulation of inflammation .
Molecular Biology
This compound is utilized in molecular biology to study gene expression related to the prostacyclin pathway. It aids in understanding the genetic regulation of cardiovascular and inflammatory diseases .
Biochemical Research
6-Keto-PGF1alpha is significant in biochemical research for its role in lipid biochemistry and the cyclooxygenase pathway. It helps in dissecting the complex biochemical networks involved in disease pathogenesis .
Biotechnology Advancements
Advancements in biotechnology use 6-Keto-PGF1alpha to develop new diagnostic tools and therapeutic strategies. It is pivotal in creating biosensors and assays for monitoring prostacyclin levels in various diseases .
Mecanismo De Acción
Target of Action
6-Keto-PGF1alpha is the stable and physiologically active metabolite of prostaglandin I2 (PGI2) . It primarily targets various tissues and cells, including the vascular wall, platelets, lungs, kidneys, gastrointestinal tract, brain, and reproductive system .
Mode of Action
6-Keto-PGF1alpha interacts with its targets by being produced locally and acting locally, a characteristic of a class of hormones known as prostaglandins . The specific effects of 6-Keto-PGF1alpha can vary greatly depending on the tissue or cell type .
Biochemical Pathways
The compound plays a significant role in various biochemical pathways. For instance, an increase in the TXA2/PGI2 ratio can lead to platelet aggregation, thrombus formation, and the promotion of arteriosclerosis and coronary heart disease . In animals suffering from shock caused by bleeding, injury, and endotoxins, the plasma level of 6-Keto-PGF1alpha increases .
Pharmacokinetics
The half-life of prostaglandins, including 6-Keto-PGF1alpha, is only 1-5 minutes . This short half-life indicates that the compound is rapidly metabolized and eliminated from the body.
Result of Action
The action of 6-Keto-PGF1alpha results in a variety of physiological effects. For example, it is involved in the regulation of renal blood flow, which is crucial in conditions such as renal vascular hypertension, nephrotic syndrome, and Batter’s syndrome . It also plays a role in the ovulation process, luteal regression, steroid synthesis, uterine activity, and the movement of eggs and sperm .
Action Environment
The action, efficacy, and stability of 6-Keto-PGF1alpha can be influenced by various environmental factors. For instance, in patients with arteriosclerosis, diabetes, and hyperlipidemia, the plasma level of 6-Keto-PGF1alpha decreases . Conversely, in patients with epidemic hemorrhagic fever, obstructive suppurative cholangitis, and gynecological carcinomas, elevated levels of 6-Keto-PGF1alpha are observed .
Safety and Hazards
An increase in the TXA2/PGI2 ratio can lead to platelet aggregation, thrombus formation, and promote arteriosclerosis and coronary heart disease . In animals with shock caused by bleeding, injury, and endotoxins, the plasma level of 6-keto-PGF1alpha increases .
Relevant Papers The papers I found relevant to 6-Keto-prostaglandin F1alpha include a study on the determination of prostacyclin in plasma through a bioluminescent immunoassay for 6-keto-prostaglandin F1alpha , and a study on the synthesis of 6-keto-PGF1alpha by cultured aortic smooth muscle cells .
Propiedades
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGOFTHODYBSGM-ZUNNJUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317937 | |
| Record name | 6-Keto-PGF1α | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Keto-prostaglandin F1a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002886 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-Keto-prostaglandin F1alpha | |
CAS RN |
58962-34-8 | |
| Record name | 6-Keto-PGF1α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58962-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ketoprostaglandin F1alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058962348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Keto-PGF1α | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-oxo-9alpha,11alpha-15S-trihydroxy-prost-13E-en-1-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-KETOPROSTAGLANDIN F1.ALPHA. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8URB805JJJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Keto-prostaglandin F1a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002886 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



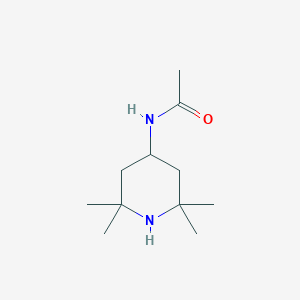




![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)


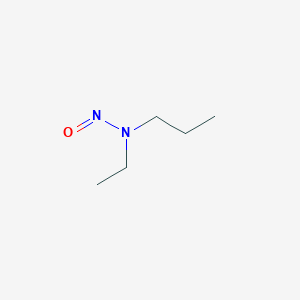
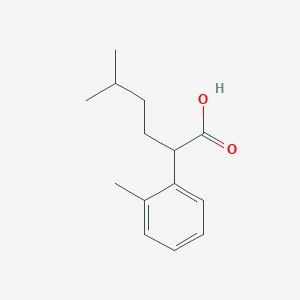
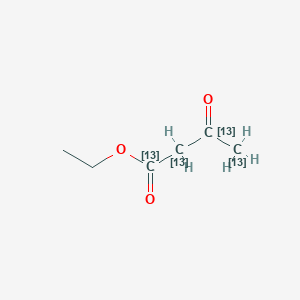
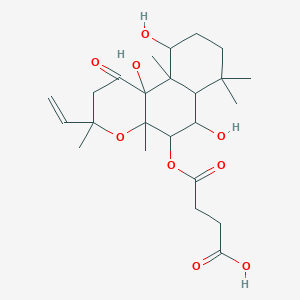
![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)
![3-methoxy-5-[(Z)-pentadec-10-enyl]phenol](/img/structure/B32364.png)